molecular formula C15H14N4O B2399795 (2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile CAS No. 790270-79-0

(2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile

Cat. No.: B2399795
CAS No.: 790270-79-0
M. Wt: 266.30 g/mol
InChI Key: URYBUGFEPNGKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-chlorobenzamide and Nicotinic acid (3-amino-isoindol-1-ylidene)-hydrazide have similar structures. These compounds are used in the chemical industry .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. Without specific information on the requested compound, it’s difficult to predict its chemical reactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have explored the use of similar structures for the synthesis of diverse heterocyclic compounds, which are crucial scaffolds in medicinal chemistry. For example, acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride led to the formation of compounds used in the synthesis of γ-aminopropylpyrazoles and pyrimidines, showcasing the potential of such compounds in creating biologically active heterocycles (Shvidenko et al., 2010).

Combinatorial Chemistry Applications

The compound's structure is amenable to combinatorial chemistry techniques, as evidenced by the solution phase synthesis of a spiro[pyrrolidine-2,3′-oxindole] library via a three-component 1,3-dipolar cycloaddition reaction. This process enabled the rapid generation of a vast library of spiro[pyrrolidine-2,3′-oxindoles], underlining the compound's utility in high-throughput synthesis of complex molecules for screening purposes (Fokas et al., 1998).

Organocatalysis

The compound and its derivatives serve as key intermediates in organocatalytic reactions. For instance, an organocatalytic asymmetric 1,3-dipolar cycloaddition of 3-amino oxindole-based azomethine ylides and α,β-enones has been developed, delivering spiro[pyrrolidine-2,3'-oxindole] products in high yields with excellent regio- and enantioselectivities. This underscores the role of such compounds in facilitating enantioselective synthesis, a critical aspect of developing new pharmaceuticals (Zhu et al., 2017).

Photophysical Studies

Compounds with similar structures have been employed in photophysical studies, particularly in the synthesis of functionalized endo′-selective spiro[pyrrolidin-2,3′-oxindoles] via regioselective 1,3-dipolar cycloaddition reactions. These studies are essential for understanding the electronic properties of novel organic compounds, which can have implications for their use in materials science, including organic semiconductors and light-emitting diodes (Sun et al., 2014).

Antimicrobial Activity

Moreover, derivatives of pyrrolidin-3-cyanopyridines, which share a structural resemblance, have been synthesized and evaluated for their antimicrobial activity. This highlights the potential therapeutic applications of these compounds beyond their initial synthetic utility, opening avenues for the development of new antibacterial agents (Bogdanowicz et al., 2013).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information on the requested compound, it’s difficult to provide a detailed safety and hazard analysis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-(3-Aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile involves the condensation of 3-aminoisoindole with pyrrolidine-3-one followed by the addition of a cyano group to the resulting product.", "Starting Materials": [ "3-aminoisoindole", "pyrrolidine-3-one", "sodium hydride", "acetonitrile", "ethyl acetate", "triethylamine", "acetic anhydride", "sodium cyanide" ], "Reaction": [ "Step 1: Deprotonation of pyrrolidine-3-one with sodium hydride in acetonitrile to form the enolate.", "Step 2: Addition of 3-aminoisoindole to the enolate and stirring at room temperature to form the imine.", "Step 3: Addition of acetic anhydride and triethylamine to the reaction mixture to form the acetylated product.", "Step 4: Addition of sodium cyanide to the reaction mixture to form the cyano group.", "Step 5: Workup and purification of the product using ethyl acetate." ] }

CAS No.

790270-79-0

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

2-(3-aminoisoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile

InChI

InChI=1S/C15H14N4O/c16-9-12(15(20)19-7-3-4-8-19)13-10-5-1-2-6-11(10)14(17)18-13/h1-2,5-6H,3-4,7-8H2,(H2,17,18)

InChI Key

URYBUGFEPNGKRC-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N

Canonical SMILES

C1CCN(C1)C(=O)C(=C2C3=CC=CC=C3C(=N2)N)C#N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.